Dichloro[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(S)-(-)-2-(alpha-methylmethanamine)-1H-benzimidazole]ruthenium(II)
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Overview
Description
Dichloro[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(S)-(-)-2-(alpha-methylmethanamine)-1H-benzimidazole]ruthenium(II) is a chiral ruthenium complex. This compound is notable for its application in asymmetric catalysis, particularly in hydrogenation reactions. The presence of chiral ligands, such as 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl and 2-(alpha-methylmethanamine)-1H-benzimidazole, imparts enantioselectivity to the catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(S)-(-)-2-(alpha-methylmethanamine)-1H-benzimidazole]ruthenium(II) typically involves the coordination of the chiral ligands to a ruthenium precursor. The process can be summarized as follows:
Ligand Preparation: The chiral ligands, 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl and 2-(alpha-methylmethanamine)-1H-benzimidazole, are synthesized separately.
Coordination to Ruthenium: The ligands are then coordinated to a ruthenium(II) precursor, such as ruthenium(II) chloride, under inert atmosphere conditions. The reaction is typically carried out in a suitable solvent like dichloromethane or toluene.
Purification: The resulting complex is purified using chromatographic techniques to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Ligands: Large-scale synthesis of the chiral ligands.
Coordination Reaction: Coordination of the ligands to ruthenium(II) chloride in large reactors.
Purification and Crystallization: Purification through crystallization or other industrial-scale purification methods to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Dichloro[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(S)-(-)-2-(alpha-methylmethanamine)-1H-benzimidazole]ruthenium(II) undergoes various types of reactions, including:
Hydrogenation: It acts as a catalyst in the hydrogenation of alkenes and ketones.
Oxidation: It can participate in oxidation reactions, particularly in the presence of suitable oxidizing agents.
Substitution: The complex can undergo ligand substitution reactions under specific conditions.
Common Reagents and Conditions
Hydrogenation: Typically carried out under hydrogen gas at elevated pressures and temperatures.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or molecular oxygen.
Substitution: Involves the use of various ligands and solvents, depending on the desired substitution.
Major Products
Hydrogenation: Produces reduced products such as alkanes or alcohols.
Oxidation: Yields oxidized products like ketones or aldehydes.
Substitution: Results in new ruthenium complexes with different ligands.
Scientific Research Applications
Dichloro[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(S)-(-)-2-(alpha-methylmethanamine)-1H-benzimidazole]ruthenium(II) has several scientific research applications:
Asymmetric Catalysis: Widely used in asymmetric hydrogenation reactions to produce enantiomerically pure compounds.
Medicinal Chemistry: Investigated for its potential in drug synthesis and development.
Material Science: Used in the synthesis of chiral materials and polymers.
Organic Synthesis: Employed in various organic transformations to achieve high enantioselectivity.
Mechanism of Action
The mechanism of action of Dichloro[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(S)-(-)-2-(alpha-methylmethanamine)-1H-benzimidazole]ruthenium(II) involves the coordination of the chiral ligands to the ruthenium center, which facilitates the transfer of chirality to the substrate. The complex acts as a catalyst by:
Activation of Substrates: The ruthenium center activates the substrate, making it more reactive.
Chiral Induction: The chiral ligands induce enantioselectivity in the reaction, leading to the formation of enantiomerically pure products.
Catalytic Cycle: The complex undergoes a catalytic cycle, where it repeatedly activates and transforms substrates into products.
Comparison with Similar Compounds
Similar Compounds
- **Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][®-(+)-2-(alpha-methylmethanamine)-1H-benzimidazole]ruthenium(II)
- **Dichloro[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][®-(+)-2-(alpha-methylmethanamine)-1H-benzimidazole]ruthenium(II)
- **Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(S)-(-)-2-(alpha-methylmethanamine)-1H-benzimidazole]ruthenium(II)
Uniqueness
The uniqueness of Dichloro[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(S)-(-)-2-(alpha-methylmethanamine)-1H-benzimidazole]ruthenium(II) lies in its specific chiral configuration, which imparts high enantioselectivity to the catalytic processes. This makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are essential in pharmaceuticals and fine chemicals.
Properties
Molecular Formula |
C53H43Cl2N3P2Ru |
---|---|
Molecular Weight |
955.8 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C44H32P2.C9H11N3.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-6(10)9-11-7-4-2-3-5-8(7)12-9;;;/h1-32H;2-6H,10H2,1H3,(H,11,12);2*1H;/q;;;;+2/p-2 |
InChI Key |
OYSJBDADYATLDC-UHFFFAOYSA-L |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl |
Origin of Product |
United States |
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